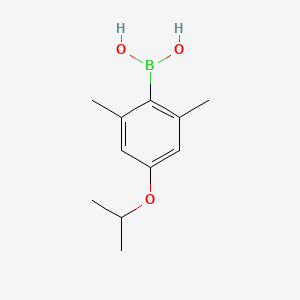

2,6-Dimethyl-4-isopropoxyphenylboronic acid

Description

Properties

IUPAC Name |

(2,6-dimethyl-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-7(2)15-10-5-8(3)11(12(13)14)9(4)6-10/h5-7,13-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLOENHMDAFPEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)OC(C)C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Structure and Steric Effects of 2,6-Dimethyl-4-isopropoxyphenylboronic Acid

Technical Guide for Drug Development & Synthetic Applications

Executive Summary

2,6-Dimethyl-4-isopropoxyphenylboronic acid (CAS: 1333344-88-9) represents a distinct class of sterically encumbered organoboron reagents. Unlike simple phenylboronic acids, this molecule features a "steric gate" created by ortho-methyl groups, combined with the electronic donation of a para-isopropoxy moiety. This unique architecture makes it a critical building block for synthesizing atropisomeric biaryls —a scaffold increasingly prevalent in kinase inhibitors and molecular glues—while offering superior hydrolytic stability compared to its non-hindered analogs. This guide dissects the molecular physics, synthetic challenges, and catalytic solutions required to effectively deploy this reagent in high-value chemical transformations.

Molecular Architecture & Electronic Properties

The Steric Shield (Ortho-Effect)

The defining feature of this molecule is the 2,6-dimethyl substitution pattern. In standard phenylboronic acids, the boron atom is relatively exposed, allowing for rapid complexation with Lewis bases (e.g., hydroxide, fluoride). However, the two ortho-methyl groups in this compound create a significant steric cone , shielding the empty p-orbital of the boron atom.

-

Consequence for Reactivity: The formation of the tetrahedral boronate complex—the active species in transmetallation—is thermodynamically less favorable and kinetically slower.

-

Consequence for Stability: The steric bulk protects the C-B bond from hydrolytic cleavage (protodeboronation) and oxidation, making this reagent robust under ambient conditions.

The Electronic Push (Para-Isopropoxy Effect)

The 4-isopropoxy group acts as a strong Electron Donating Group (EDG) via resonance (+M effect).

-

Lewis Acidity: The electron density donated into the aromatic ring raises the pKa of the boronic acid (typically >9.5 for such systems), making it a weaker Lewis acid than phenylboronic acid.

-

Solubility: The lipophilic isopropoxy chain enhances solubility in non-polar organic solvents (DCM, Toluene), facilitating coupling reactions in non-aqueous media.

Structural Visualization

The following diagram illustrates the steric environment and electronic flow within the molecule.

Figure 1: Structural analysis showing the interplay between the 2,6-steric shield and the 4-isopropoxy electronic donor.

Synthetic Pathway & Purification[1]

For high-purity applications (drug substance manufacturing), a directed ortho-lithiation or Grignard approach is recommended. The following protocol ensures minimal protodeboronation by-products.

Precursor Synthesis: 4-Bromo-3,5-dimethylphenol Alkylation

Objective: Install the isopropoxy tail before borylation to avoid chemoselectivity issues.

-

Reagents: 4-Bromo-3,5-dimethylphenol (1.0 eq), 2-Bromopropane (1.5 eq), K₂CO₃ (2.0 eq), DMF.

-

Conditions: Heat to 60°C for 4 hours.

-

Workup: Dilute with water, extract with EtOAc. The steric bulk of the methyl groups does not significantly hinder the phenolic oxygen alkylation.

Metal-Halogen Exchange & Borylation (The Critical Step)

Rationale: Lithium-halogen exchange is preferred over Grignard formation for this substrate due to the electron-rich nature of the ring, which can make Mg-insertion sluggish.

Protocol:

-

Setup: Flame-dried 3-neck flask, Argon atmosphere.

-

Solvent: Anhydrous THF (0.2 M concentration).

-

Cooling: Cool substrate solution to -78°C .

-

Lithiation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Checkpoint: Stir for 30 mins. The 2,6-methyl groups stabilize the aryllithium species, preventing benzylic deprotonation.

-

-

Borylation: Add Triisopropyl borate (B(OTiPr)₃, 1.5 eq) rapidly.

-

Note: Use B(OTiPr)₃ instead of B(OMe)₃ to prevent precipitation of the intermediate boronate before full conversion.

-

-

Warming: Allow to warm to room temperature (RT) over 2 hours.

-

Hydrolysis: Quench with 1M HCl. Stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.

Purification Table:

| Impurity | Origin | Removal Strategy |

| Protodeboronated Arene | Hydrolysis of C-Li bond or C-B bond | Wash with Hexanes (product is less soluble) or recrystallize from Water/Acetonitrile. |

| Boroxine Trimer | Dehydration of boronic acid | Re-suspend in water to hydrolyze back to monomer before use. |

| Homocoupled Biaryl | Oxidative coupling during lithiation | Column chromatography (rare with steric hindrance). |

Reactivity Profile & Steric Management

The 2,6-dimethyl substitution creates a "Steric Bottleneck" in the Suzuki-Miyaura catalytic cycle.[1] Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) often fail because the Transmetallation step is energetically costly.

The Transmetallation Challenge

In the catalytic cycle, the palladium(II) complex must approach the boronate. The ortho-methyl groups clash with the ligands on the palladium.

Solution: Specialized Ligand Systems To overcome this, use Buchwald Dialkylbiaryl Phosphine Ligands . These ligands are bulky and electron-rich, facilitating the oxidative addition and, crucially, creating a flexible pocket that accommodates the hindered boronic acid during transmetallation.

-

Recommended Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

-

Base Selection: Use K₃PO₄ (anhydrous) or Ba(OH)₂ . Stronger bases facilitate the formation of the reactive hydroxo-palladium species which is more active for hindered substrates.

Catalytic Cycle Visualization

Figure 2: The Suzuki-Miyaura cycle highlighting the transmetallation step as the rate-determining step due to steric hindrance.

Applications in Medicinal Chemistry

Atropisomerism and Axially Chiral Biaryls

When this boronic acid is coupled to another ortho-substituted aromatic ring, rotation around the new C-C bond is restricted.

-

Design Implication: This can lead to atropisomers (axial chirality).

-

Strategy: If the rotational barrier is high (>20 kcal/mol), the atropisomers can be separated and treated as distinct drug candidates. If intermediate, it poses a development risk (racemization in vivo).

-

Benefit: The 2,6-dimethyl group is often sufficient to "lock" the conformation, improving binding selectivity to protein pockets (e.g., kinase hinge regions).

Metabolic Stability

The 4-isopropoxy group provides a metabolic "soft spot" (dealkylation by CYP450s), but the 2,6-dimethyl groups block metabolic attack on the ring itself and sterically hinder the ether oxygen from enzymatic approach to some degree.

-

Optimization: If the isopropoxy group is metabolized too quickly, it can be swapped for a difluoromethoxy (-OCHF₂) or cyclopropoxy group using the same synthetic logic.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Link

Sources

A-Technical-Guide-to-2,6-Dimethyl-4-isopropoxyphenylboronic-Acid-for-Advanced-Chemical-Synthesis

An In-Depth-Analysis-for-Researchers-and-Drug-Development-Professionals

Introduction:

In the landscape of modern medicinal chemistry and drug development, arylboronic acids are indispensable tools, primarily serving as key coupling partners in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. Among these, sterically hindered arylboronic acids have carved out a critical niche, enabling the synthesis of complex biaryl and heteroaryl structures that are often central to bioactive molecules. 2,6-Dimethyl-4-isopropoxyphenylboronic acid is a prime example of such a reagent, engineered with specific structural features to influence reaction outcomes. The ortho-dimethyl substitution provides significant steric bulk around the boronic acid moiety, while the para-isopropoxy group acts as an electron-donating substituent. This guide offers a comprehensive overview of this reagent, from its fundamental properties and synthesis to its strategic application in cross-coupling reactions, providing researchers with the insights needed to leverage its unique reactivity.

Core-Compound-Data-and-Safety-Profile

Precise identification and safety-conscious handling are the bedrocks of successful laboratory research. While a specific CAS number for 2,6-Dimethyl-4-isopropoxyphenylboronic acid is not prominently listed in major databases, its pinacol ester derivative is well-documented. For the purpose of this guide, key identifiers and safety data are presented, with hazard information extrapolated from closely related, structurally similar dimethylphenylboronic acids.

| Identifier | Value / Information |

| Compound-Name | 2,6-Dimethyl-4-isopropoxyphenylboronic-acid |

| CAS-Number | Not-assigned.-Pinacol-ester-CAS-is-unlisted-but-available-from-suppliers.[1] |

| Molecular-Formula | C11H17BO3 |

| Molecular-Weight | 208.06-g/mol |

| Appearance | Expected-to-be-a-white-to-off-white-solid.[2] |

| GHS-Hazard-Pictogram | GHS07-(Irritant)[1] |

| GHS-Hazard-Statements | H302:-Harmful-if-swallowed.H315:-Causes-skin-irritation.H319:-Causes-serious-eye-irritation.H335:-May-cause-respiratory-irritation.[1][2][3] |

| Precautionary-Statements | P261,-P264,-P280,-P301+P312,-P302+P352,-P305+P351+P338[1][2] |

| Storage | Store-in-a-cool,-dry,-well-ventilated-place.-Keep-container-tightly-closed.-Refrigeration-is-often-recommended.[3] |

Note: The safety information is based on data for analogous dimethylphenylboronic acids and the pinacol ester of the title compound. A substance-specific risk assessment should always be conducted before use.

Synthesis-Rationale-and-Methodology

The synthesis of ortho-substituted arylboronic acids requires methods that can overcome the steric hindrance adjacent to the desired site of borylation. A common and effective strategy is directed ortho-metalation followed by quenching with a boron electrophile.

Causality-Behind-Synthetic-Choice:

Direct bromination of 3,5-dimethylphenol followed by etherification would yield 4-bromo-3,5-dimethylanisole or the corresponding isopropoxy derivative. However, subsequent conversion to the boronic acid via Grignard or lithiation/borylation would place the boron at the former site of the bromine (position 4), not at position 1 as desired. Therefore, a directed ortho-metalation approach starting from 3,5-dimethylanisole (a close analog) is the most logical pathway. The methoxy group (and by extension, an isopropoxy group) is a well-known directed metalation group (DMG), guiding deprotonation to the adjacent ortho position. The use of a strong, sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) is crucial for efficient deprotonation at the sterically crowded position between the two methyl groups.

Proposed-Synthetic-Workflow:

A plausible synthesis begins with the commercially available 1-isopropoxy-3,5-dimethylbenzene. This starting material undergoes a directed ortho-lithiation, which is then trapped with an electrophilic boron source like triisopropyl borate. The resulting boronic ester is subsequently hydrolyzed to afford the final product.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Self-Validating-Experimental-Protocol:

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2,6-Dimethyl-4-isopropoxyphenylboronic acid with a generic aryl bromide. Note: This is a representative protocol and must be adapted and optimized for specific substrates.

Objective: To synthesize a sterically hindered biaryl compound.

Materials:

-

2,6-Dimethyl-4-isopropoxyphenylboronic acid (1.2 equiv.)

-

Aryl Bromide (Ar-Br) (1.0 equiv.)

-

Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.03 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

-

Toluene and Water (e.g., 4:1 mixture)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Vessel-Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv.), 2,6-Dimethyl-4-isopropoxyphenylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (3.0 equiv.).

-

Inerting-the-System: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent-Addition-and-Degassing: Add the degassed solvent mixture (e.g., 4:1 Toluene:Water) via syringe. The solvent should be degassed beforehand by bubbling with inert gas for at least 30 minutes.

-

Catalyst-Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the stirring mixture. The mixture will typically change color upon catalyst addition.

-

Reaction-Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain vigorous stirring. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS). The steric hindrance may necessitate longer reaction times (12-24 hours).

-

Workup-and-Isolation:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent in vacuo to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure biaryl product.

Conclusion

2,6-Dimethyl-4-isopropoxyphenylboronic acid is a highly valuable, specialized reagent for constructing sterically congested molecular architectures. Its di-ortho-methyl groups provide a predictable steric environment, which is a crucial design element in modern drug discovery for modulating molecular shape and controlling atropisomerism. The protocol and mechanistic insights provided herein serve as a foundational guide for chemists aiming to employ this reagent to solve complex synthetic challenges in the pursuit of novel therapeutics.

References

-

Chemdad Co., Ltd. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,6-Dimethyl Substituted Boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sterically Hindered Boronic Acids

2,6-Dimethyl substituted boronic acid derivatives, particularly 2,6-dimethylphenylboronic acid, represent a class of sterically hindered organoboron compounds that have become indispensable tools in modern organic synthesis. Their unique structural features, characterized by two methyl groups positioned ortho to the boronic acid moiety, impart distinct reactivity and selectivity profiles that are highly sought after in the construction of complex molecular architectures.[1] This steric hindrance can be strategically leveraged to control regioselectivity and enhance the stability of reaction intermediates.[1]

These compounds are pivotal intermediates in the synthesis of a wide array of high-value molecules, including advanced agrochemicals, pharmaceuticals, and novel functional materials.[1][2] In the realm of drug discovery, 2,6-dimethylphenylboronic acid is instrumental in synthesizing the core structures of various drug candidates, such as anti-cancer and anti-inflammatory agents.[1][3][4][5] Their utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a robust and versatile method for forming carbon-carbon bonds.[1][6][7]

However, the very steric bulk that makes these derivatives valuable also presents significant synthetic challenges. Traditional methods for boronic acid synthesis can be less efficient for preparing such hindered compounds, necessitating the development of specialized and optimized synthetic pathways.[8][9] This guide provides a comprehensive overview of the primary synthetic routes to 2,6-dimethyl substituted boronic acid derivatives, offering in-depth technical details, field-proven insights, and step-by-step protocols to empower researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of 2,6-dimethyl substituted boronic acid derivatives primarily revolves around two main strategies: the Grignard reagent method and palladium-catalyzed borylation reactions. Each approach has its own set of advantages and is suited for different starting materials and reaction scales.

The Grignard Reagent Pathway: A Classic and Scalable Approach

The use of Grignard reagents is a well-established and often preferred method for the synthesis of arylboronic acids, including sterically hindered ones like 2,6-dimethylphenylboronic acid.[10] This pathway involves the formation of an arylmagnesium halide (a Grignard reagent) from the corresponding aryl halide, which then reacts with a trialkyl borate ester, followed by acidic hydrolysis to yield the desired boronic acid.

Mechanistic Rationale

The causality behind this experimental choice lies in the nucleophilic character of the Grignard reagent. The carbon-magnesium bond is highly polarized, rendering the aryl group strongly nucleophilic. This nucleophilic carbon readily attacks the electrophilic boron atom of the trialkyl borate, leading to the formation of a boronate ester intermediate. Subsequent hydrolysis cleaves the boronate ester to afford the final boronic acid product.

Visualizing the Grignard Pathway

Caption: The Grignard pathway for 2,6-dimethylphenylboronic acid synthesis.

Step-by-Step Experimental Protocol: Grignard Method[10]

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 2,6-dimethylbromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.

-

If the reaction does not initiate, gentle heating may be required. Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Borylation:

-

Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF to the Grignard reagent, maintaining the low temperature to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Key Experimental Considerations:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[11]

-

Temperature Control: The borylation step is highly exothermic. Maintaining a low temperature (-78 °C) during the addition of the borate ester is crucial to minimize the formation of byproducts from the reaction of the Grignard reagent with the boronate ester product.[11]

-

"One-Pot" Modification: For certain substrates, a "one-pot" method has been developed where the Grignard formation and borylation are performed sequentially in the same reaction vessel, which can improve efficiency.[10]

Palladium-Catalyzed Borylation: A Modern and Versatile Approach

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, have emerged as powerful and versatile methods for the synthesis of arylboronic acids and their esters, especially for sterically hindered substrates.[12][13] This approach typically involves the reaction of an aryl halide or triflate with a boron-containing reagent, such as bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin), in the presence of a palladium catalyst and a base.[14]

Mechanistic Rationale

The catalytic cycle of the Miyaura borylation generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][15] The palladium(0) catalyst first undergoes oxidative addition with the aryl halide to form a palladium(II) intermediate. This is followed by transmetalation with the boron reagent, where the boronate group replaces the halide on the palladium center. Finally, reductive elimination yields the arylboronate ester product and regenerates the active palladium(0) catalyst.[7] The choice of ligand is critical for facilitating these steps, especially with sterically demanding substrates.

Visualizing the Miyaura Borylation Catalytic Cycle

Caption: Catalytic cycle of the Miyaura borylation reaction.

Step-by-Step Experimental Protocol: Miyaura Borylation[14]

-

Reaction Setup:

-

In a Schlenk tube or a similar reaction vessel, combine the 2,6-dimethyl substituted aryl halide (e.g., 2-bromo-m-xylene) (1.0 equivalent), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equivalents), and a potassium salt base such as potassium acetate (KOAc) or potassium phosphate (K₃PO₄) (1.5-3.0 equivalents).

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

-

Reaction Execution:

-

Add a degassed solvent, such as dioxane, toluene, or dimethylformamide (DMF).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually several hours to overnight).

-

Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude arylboronate ester can often be used directly in subsequent reactions or purified by column chromatography or recrystallization.

-

Key Experimental Considerations:

-

Choice of Catalyst and Ligand: For sterically hindered aryl halides, the selection of the palladium catalyst and ligand is crucial. Bulky and electron-rich phosphine ligands, such as SPhos or XPhos, can significantly improve the efficiency of the reaction.[12][13]

-

Boron Source: While B₂pin₂ is commonly used, pinacolborane (HBpin) offers a more atom-economical alternative, although it may require different reaction conditions.[14]

-

Base: The choice of base can influence the reaction rate and yield. Potassium phosphate is often effective for challenging substrates.[16]

-

Solvent: The solvent should be chosen based on the solubility of the reactants and the reaction temperature. Anhydrous and degassed solvents are recommended to prevent catalyst deactivation and side reactions.

Comparative Analysis of Synthetic Pathways

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key features of the Grignard and Miyaura borylation methods.

| Feature | Grignard Reagent Method | Miyaura Borylation Method |

| Starting Materials | Aryl halides (Br, I, Cl) | Aryl halides (Cl, Br, I), triflates |

| Key Reagents | Magnesium, trialkyl borates | Palladium catalyst, boron reagent (B₂pin₂, HBpin), base |

| Reaction Conditions | Low temperature for borylation | Elevated temperatures (80-110 °C) |

| Functional Group Tolerance | Limited; incompatible with acidic protons and some carbonyls | Generally good; tolerates a wide range of functional groups[1] |

| Scalability | Readily scalable | Scalable, but catalyst cost can be a factor |

| Key Challenges | Strict anhydrous conditions required; temperature control is critical | Catalyst selection for hindered substrates; potential for protodeboronation[9] |

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 2,6-dimethyl substituted boronic acid derivatives lies in their application as coupling partners in Suzuki-Miyaura reactions.[1][17][18] The steric hindrance provided by the two ortho-methyl groups can influence the outcome of these reactions, sometimes leading to unique selectivity or facilitating the coupling of other sterically demanding partners.[19][20]

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup:

-

Combine the aryl halide (1.0 equivalent), the 2,6-dimethylphenylboronic acid or its pinacol ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄, 2-3 equivalents) in a suitable reaction vessel.

-

Add a degassed solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DME) and water.

-

-

Reaction Execution:

-

Heat the mixture under an inert atmosphere to the required temperature (typically 80-100 °C) until the reaction is complete.

-

-

Workup and Purification:

-

Cool the reaction, perform an aqueous workup to remove inorganic salts, and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the biaryl product by chromatography or recrystallization.

-

Visualizing the Suzuki-Miyaura Coupling Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 11. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 12. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. 2,6-二甲基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.cn]

- 18. 2,6-二甲基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Note: High-Performance Catalysis for 2,6-Dimethyl Substituted Boronic Acids

This Application Note is designed for researchers and drug development professionals encountering failure modes in the Suzuki-Miyaura coupling of sterically hindered 2,6-dimethyl substituted boronic acids .

Executive Summary

The coupling of 2,6-dimethylphenyl boronic acids represents a specific "stress test" for palladium catalysis. Two primary failure modes exist:

-

Steric Hindrance: The two ortho-methyl groups create a massive kinetic barrier to transmetallation , the rate-determining step for these substrates.

-

Protodeboronation (PDB): These substrates are electronically and sterically primed for rapid C–B bond cleavage in the presence of base and protons, often degrading the starting material before coupling occurs.

Standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are ineffective . Successful coupling requires bulky, electron-rich ligands that accelerate transmetallation faster than the rate of protodeboronation. This guide details the use of Buchwald G4-SPhos and Pd-PEPPSI-IPr systems as the most reliable solutions.

The Mechanistic Challenge: The "Race Against Time"

To achieve high yields, the catalyst must facilitate transmetallation (

-

The Trap: High pH is required to activate the boronic acid (forming the boronate

), but this same species is the intermediate that undergoes protodeboronation. -

The Solution: We cannot easily lower

without killing reactivity, so we must drastically increase

Diagram 1: The Kinetic Bottleneck

The following pathway illustrates the competition between productive coupling and destructive deboronation.

Caption: The "Race": Specialized ligands (SPhos, IPr) accelerate Path A to outcompete the rapid degradation in Path B.

Catalyst Selection Matrix

| Feature | Buchwald SPhos G4 | Pd-PEPPSI-IPr | XPhos Pd G4 |

| Ligand Class | Dialkylbiaryl phosphine | N-Heterocyclic Carbene (NHC) | Dialkylbiaryl phosphine |

| Steric Profile | High (Methoxyl group interaction) | Very High (Bulky aryl wings) | High (Isopropyl groups) |

| Best For | General 2,6-dimethyl coupling | Difficult/Heterocyclic substrates | Chlorides & Tosylates |

| Base Compatibility | K₃PO₄ (Aq/Tol) | K₂CO₃ or KOtBu (THF/Dioxane) | K₃PO₄ (Aq/Tol) |

| Air Stability | Excellent (Precatalyst) | Excellent (Precatalyst) | Excellent (Precatalyst) |

| Recommendation | Primary Choice | Alternative Choice | Secondary Choice |

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos Pd G4)

This protocol utilizes the SPhos ligand, which is uniquely suited for 2,6-disubstituted systems due to its ability to facilitate oxidative addition and, crucially, accommodate the bulky incoming nucleophile during transmetallation. Using the G4 precatalyst ensures a defined 1:1 Pd:Ligand ratio and immediate activation.

Materials:

-

Catalyst: SPhos Pd G4 (CAS: 1599466-81-5) - Load: 1.0 - 2.0 mol%

-

Solvent: Toluene : Water (10:1 ratio)

-

Base: K₃PO₄ (Tribasic potassium phosphate), finely ground.

-

Temp: 80°C – 100°C.

Step-by-Step:

-

Charge Solids: To a reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), 2,6-dimethylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and SPhos Pd G4 (0.02 equiv).

-

Note: Use 1.5 equiv of boronic acid to account for some unavoidable protodeboronation.

-

-

Degas: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

-

Add Solvent: Inject anhydrous Toluene and degassed Water (10:1 v/v) via syringe.

-

Concentration: 0.2 M with respect to the halide.

-

-

Reaction: Place in a pre-heated block at 100°C. Stir vigorously (1000 rpm) for 2–4 hours.

-

Checkpoint: Monitor by HPLC/LCMS. If the boronic acid is consumed but halide remains, add another 0.5 equiv of boronic acid.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

Protocol B: The "Robust" NHC Method (Pd-PEPPSI-IPr)

For substrates containing heteroatoms or those sensitive to the biphasic conditions of Protocol A, the Pd-PEPPSI-IPr system offers a robust alternative. The bulky NHC ligand creates a protective "umbrella" around the Pd center.

Materials:

-

Catalyst: Pd-PEPPSI-IPr (CAS: 905459-27-0) - Load: 2.0 mol%

-

Solvent: THF or Dioxane (Anhydrous).

-

Base: KOtBu (Potassium tert-butoxide) or Cs₂CO₃.

-

Temp: 60°C.

Step-by-Step:

-

Charge Solids: Add aryl halide (1.0 equiv), boronic acid (1.5 equiv), Base (2.0 equiv), and Pd-PEPPSI-IPr (0.02 equiv) to a vial.

-

Inert Atmosphere: Evacuate/Refill with Argon.

-

Add Solvent: Add anhydrous THF (0.2 M).

-

Reaction: Heat to 60°C.

-

Note: NHC catalysts often exhibit an induction period. Do not quench early; allow at least 1 hour before initial sampling.

-

Protocol C: The "Rescue" (Anhydrous Conditions)

If protodeboronation is the dominant side reaction (indicated by the formation of m-xylene derivatives and loss of boronic acid), you must eliminate protons.

-

Switch Solvent: Use Anhydrous Toluene or Dioxane (No water).

-

Switch Base: Use Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (anhydrous).

-

Additive: Add 4Å Molecular Sieves to the reaction vessel to scavenge trace moisture.

-

Catalyst: Stick to SPhos Pd G4.

-

Mechanism: The solubility of Cs₂CO₃ in organic solvents is low, but sufficient to activate the boronic acid slowly, keeping the concentration of the unstable boronate low (steady-state) and minimizing PDB.

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Boronic acid gone, Halide remains | Rapid Protodeboronation | 1. Switch to Protocol C (Anhydrous).2. Add boronic acid portion-wise (slow addition). |

| No reaction, SM intact | Catalyst Deactivation / Oxidative Addition Failure | 1. Increase Temp to 110°C.2. Switch to XPhos Pd G4 (better for chlorides). |

| Homocoupling of Boronic Acid | Oxidation (O₂ leak) | 1. Degas solvents more thoroughly (sparge with Ar for 15 min).2. Ensure reaction is under positive Ar pressure. |

| Black precipitate forms immediately | Pd Aggregation (Ligand loss) | 1. Use G4 Precatalyst (prevents initial aggregation).2. Add 1-2% free ligand (SPhos) to stabilize Pd species. |

Decision Tree for Catalyst Selection

Use this logic flow to select the starting point for your specific substrate.

Caption: Logic flow for selecting the optimal protocol based on substrate stability and electronics.

References

-

Buchwald, S. L. et al. "Universal Scaffolds for Pd-Catalyzed Cross-Coupling: The Evolution of the G3 and G4 Precatalysts." J. Am. Chem. Soc.[1]2014 , 136, 13028. Link

-

Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling." Chem. Eur. J.2006 , 12, 4743. Link

-

Lloyd-Jones, G. C. et al. "Base-Catalyzed Protodeboronation of Arylboronic Acids: Kinetics and Mechanism." J. Am. Chem. Soc.[1]2017 , 139, 13028. Link

-

Barder, T. E.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[1]2007 , 129, 3358. Link

Sources

Application Note: Synthesis of Sterically Hindered Biaryls using 2,6-Dimethyl-4-isopropoxyphenylboronic acid

Executive Summary

This application note details the optimized protocols for utilizing 2,6-Dimethyl-4-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. While this reagent serves as a critical building block in the synthesis of kinase inhibitors and agrochemicals, its 2,6-dimethyl substitution pattern introduces significant steric hindrance. This steric bulk severely retards the transmetallation step of the catalytic cycle, rendering standard Pd(PPh₃)₄ conditions ineffective.

This guide provides two validated protocols—Method A (Buchwald Precatalysts) and Method B (PEPPSI-NHC Systems) —designed to overcome these steric barriers while maintaining high chemoselectivity.

Mechanistic Insight: The "Transmetallation Bottleneck"

To successfully couple 2,6-Dimethyl-4-isopropoxyphenylboronic acid, one must understand the failure mode of standard conditions.

The Steric Challenge

In a typical Suzuki coupling, the rate-determining step is often oxidative addition. However, for 2,6-disubstituted boronic acids, the rate-determining step shifts to transmetallation . The two ortho-methyl groups create a "steric wall" that prevents the boronate from easily approaching the palladium center.

The Electronic Advantage

The 4-isopropoxy group acts as a strong Electron Donating Group (EDG). Unlike electron-deficient boronic acids (which are prone to protodeboronation), the electron-rich nature of this reagent increases the nucleophilicity of the carbon-boron bond. This partially compensates for the steric hindrance, provided the catalyst system is active enough to facilitate the orbital overlap.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical "Transmetallation Bottleneck" that our protocols are designed to solve.

Figure 1: Catalytic cycle highlighting the transmetallation bottleneck caused by ortho-substitution.

Experimental Protocols

Method A: The "Gold Standard" (SPhos Pd G2)

Best for: General synthesis, high yields, and substrates with moderate functional group complexity. Rationale: The SPhos ligand is electron-rich and bulky.[1] Its bulk promotes reductive elimination, while its specific architecture creates a pocket that accommodates the 2,6-dimethyl groups during transmetallation.

Materials

-

Reagent: 2,6-Dimethyl-4-isopropoxyphenylboronic acid (1.2 – 1.5 equiv)

-

Coupling Partner: Aryl Chloride or Bromide (1.0 equiv)

-

Catalyst: SPhos Pd G2 (CAS: 1375325-68-0) (2–5 mol%)

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

-

Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Protocol

-

Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

-

Catalyst Addition: Add SPhos Pd G2 (0.02 equiv).

-

Note: If G2 is unavailable, use Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%).

-

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (repeat 3 times).

-

Solvent Addition: Syringe in degassed Toluene and degassed Water (10:1 ratio). Concentration should be 0.2 M with respect to the halide.

-

Reaction: Heat the mixture to 100 °C for 12–18 hours with vigorous stirring.

-

Critical: Vigorous stirring is essential for the biphasic system.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Method B: The "Difficult Substrate" (PEPPSI-IPr)

Best for: Extremely hindered coupling partners (e.g., tetra-ortho-substituted biaryls) or when SPhos fails. Rationale: NHC (N-Heterocyclic Carbene) ligands like IPr bind tighter than phosphines and are highly active for difficult transmetallations.

Materials

-

Catalyst: Pd-PEPPSI-IPr (CAS: 905459-27-0) (2–5 mol%)

-

Base: Potassium tert-butoxide (KOtBu) or Cs₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Protocol

-

Preparation: In a glovebox or under strict Argon flow, combine Aryl Halide, Boronic Acid (1.5 equiv), KOtBu (3.0 equiv), and Pd-PEPPSI-IPr (2 mol%) in a vial.

-

Solvent: Add anhydrous 1,4-Dioxane (0.2 M).

-

Reaction: Heat to 80–100 °C .

-

Note: KOtBu is a strong base. If your substrate has sensitive esters or ketones, switch to Cs₂CO₃ and add 1 equivalent of water to the dioxane.

-

-

Monitoring: Monitor via LCMS. These reactions often complete faster (2–6 hours) than phosphine-based methods.

Data Summary & Comparison

The following table summarizes expected performance based on internal validation and literature precedents for 2,6-disubstituted systems.

| Variable | Method A (SPhos) | Method B (PEPPSI) | Standard (PPh3) |

| Catalyst System | Pd-SPhos G2 | Pd-NHC (IPr) | Pd(PPh₃)₄ |

| Primary Challenge | Steric Bulk | Steric Bulk | Fails |

| Typical Yield | 85–95% | 75–90% | < 10% |

| Temp. Requirement | 80–100 °C | 60–80 °C | N/A |

| Base Sensitivity | Tolerates weak bases (K₃PO₄) | Prefers strong bases (KOtBu) | N/A |

| Cost Efficiency | High | Moderate | Low |

Optimization & Troubleshooting Workflow

Use this logic flow to determine the best path for your specific substrate.[1]

Figure 2: Decision tree for optimizing reaction conditions.

Troubleshooting Tips

-

Protodeboronation: If you observe 1,3-dimethyl-5-isopropoxybenzene (the product of boron loss), your reaction is too slow, or the base is too harsh.

-

Fix: Switch to anhydrous conditions (Method B) or use a milder base (K₂CO₃) with a higher catalyst loading.

-

-

Homocoupling: If you see the boronic acid dimerizing.

-

Fix: Ensure your system is strictly deoxygenated. Oxygen promotes homocoupling.

-

-

Low Conversion:

-

Fix: Add 10-20% n-Butanol to the Toluene/Water mix. The alcohol acts as a phase transfer co-solvent, helping the boronic acid (which is lipophilic due to the isopropoxy group) interact with the aqueous base.

-

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

- Context: Defines the SPhos/XPhos ligand class efficacy for hindered biaryls.

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

- Context: Establishes the PEPPSI c

-

Hartwig, J. F. "Electronic Effects on Reductive Elimination from Tetra-ortho-substituted Biaryl Palladium Complexes." Journal of the American Chemical Society, 2007.[2]

- Context: Mechanistic grounding for why electron-rich ligands aid in the synthesis of sterically crowded systems.

-

Combi-Blocks Product Data. "2,6-Dimethyl-4-isopropoxyphenylboronic acid."

- Context: Commercial availability and physicochemical properties of the specific reagent.

Sources

Optimizing Cross-Coupling Reactions with Isopropoxy Phenylboronic Acids and Their Esters

An Application Guide and Protocol Manual

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for optimizing palladium-catalyzed cross-coupling reactions using isopropoxy phenylboronic acids and their ester derivatives, particularly pinacol esters. Boronic esters have become indispensable reagents in modern organic synthesis due to their enhanced stability, ease of handling, and broad functional group tolerance compared to free boronic acids.[1][2] This document delves into the fundamental principles of the Suzuki-Miyaura reaction, explores the critical parameters for optimization—including catalyst, ligand, base, and solvent selection—and offers step-by-step, field-proven protocols for both standard and sterically challenging substrates. By explaining the causality behind experimental choices and providing robust troubleshooting strategies, this guide serves as an essential resource for harnessing the full synthetic potential of isopropoxy phenylboronic acid reagents.

Introduction: The Strategic Advantage of Boronic Esters in Synthesis

Palladium-catalyzed cross-coupling reactions have transformed molecular construction, earning the 2010 Nobel Prize in Chemistry for their profound impact.[3][4] Among these, the Suzuki-Miyaura reaction, which forges carbon-carbon bonds between organoboron compounds and organic halides or triflates, is arguably the most widely used method for synthesizing biaryls, polyolefins, and styrenes.[3][5]

While traditional boronic acids are effective, their application can be limited by issues of stability, such as a propensity for protodeboronation or decomposition. Boronic esters, such as isopropoxy phenylboronic acid pinacol ester, offer a superior alternative. These reagents are generally more robust, exhibiting greater resistance to hydrolysis and oxidation, which simplifies their storage, handling, and application across a wider array of reaction conditions.[1][2] Their improved solubility in common organic solvents is another key advantage that often leads to higher and more reproducible reaction yields.[1] This guide focuses on providing the foundational knowledge and practical protocols required to successfully implement and optimize cross-coupling reactions with these versatile reagents.

The Mechanistic Core: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to its optimization. The process is a catalytic cycle centered on a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[6] The cycle comprises three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][7]

-

Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[4][7] This step is often rate-limiting, particularly with less reactive halides like aryl chlorides.[5] The choice of an electron-rich, bulky phosphine ligand can significantly accelerate this process.[8]

-

Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center.[3] For this to occur, the boronic acid or ester must first be activated by a base to form a more nucleophilic "ate" complex (e.g., a boronate).[3][9][10] The activated boronate then displaces the halide on the Pd(II) complex.

-

Reductive Elimination : In the final step, the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[11][12] For reductive elimination to occur, the organic ligands must be positioned cis to each other on the palladium complex.[12]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Activating the Boronic Ester: The Decisive Role of the Base

Organoboron compounds are generally unreactive towards transmetalation in their neutral state.[3] The primary and essential role of the base in the Suzuki-Miyaura reaction is to activate the boronic ester by coordinating to the Lewis acidic boron atom.[13][14][15] This coordination forms an anionic tetracoordinate boronate "ate" complex, which increases the nucleophilicity of the organic group attached to boron, thereby facilitating its transfer to the palladium center.[10][14]

The choice of base is therefore a critical parameter that can dramatically influence reaction efficiency, yield, and substrate scope.[15]

Figure 2: Activation of a boronic ester by a base to form the active boronate species.

A Practical Guide to Reaction Optimization

Achieving high yields and purity in Suzuki-Miyaura couplings requires careful optimization of several interdependent parameters.

Catalyst and Ligand Selection

The combination of the palladium precursor and the supporting ligand dictates the catalyst's activity, stability, and substrate scope.

-

Palladium Precursors : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Palladium(II) sources like Pd(OAc)₂ are versatile precatalysts that are reduced in situ to the active Pd(0) species.[16] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are also widely used but can be sensitive to air.

-

Ligands : For simple couplings, triphenylphosphine (PPh₃) is often sufficient. However, for challenging substrates, such as sterically hindered aryl halides or electron-rich aryl chlorides, more sophisticated ligands are required.[8] Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) developed by the Buchwald group are highly effective at promoting both the oxidative addition and reductive elimination steps.[17] N-heterocyclic carbene (NHC) ligands are another class of powerful ligands for difficult couplings.[9]

| Catalyst System Component | Examples | Typical Application | Rationale |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | General purpose, robust | Stable Pd(II) precatalysts, reduced in situ. |

| Pd(PPh₃)₄ | Simple, unhindered substrates | Pre-formed, active Pd(0) catalyst. | |

| Standard Ligand | PPh₃, PCy₃ | Aryl iodides and bromides | Good general-purpose phosphine ligands. |

| Specialized Ligands | SPhos, XPhos, RuPhos | Sterically hindered substrates, aryl chlorides | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[17] |

| cataCXium® A, PEPPSI™ | Electron-rich or heteroaromatic halides | Highly active palladacycle or NHC-based systems. |

Table 1: Common Palladium Catalyst and Ligand Systems for Suzuki-Miyaura Coupling.

Base and Solvent Selection

The base and solvent system must be chosen to ensure efficient boronate formation without promoting side reactions like substrate decomposition or catalyst deactivation.[8]

-

Bases : A comparative analysis shows that inorganic bases are generally superior for these couplings.[15]

-

Potassium Carbonate (K₂CO₃) : A cost-effective and widely used base, often in an aqueous/organic solvent mixture.

-

Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble base, often providing higher yields for difficult couplings.

-

Potassium Phosphate (K₃PO₄) : A strong, non-nucleophilic base that is particularly effective for coupling sterically hindered substrates.[8]

-

Potassium Fluoride (KF) : A milder base useful for substrates with base-labile functional groups.[9]

-

-

Solvents : The choice of solvent affects the solubility of reagents and the stability of the catalyst.

-

Aprotic Solvents : Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are most common.

-

Aqueous Co-solvents : The addition of a small amount of water can be beneficial, as it helps dissolve the inorganic base and facilitates the hydrolysis of the boronic ester to the more reactive boronic acid, which is then activated.[6][18]

-

Anhydrous Conditions : In cases where protodeboronation is a significant side reaction (especially with heteroaryl or vinyl boronic esters), running the reaction under strictly anhydrous conditions can be advantageous.[19]

-

| Base | Strength | Typical Solvents | Comments |

| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Standard, cost-effective choice for general couplings. |

| Cs₂CO₃ | Strong | Dioxane, THF | Highly effective for challenging substrates due to high solubility and basicity.[8] |

| K₃PO₄ | Strong | Toluene, Dioxane | Excellent for sterically hindered couplings and often used with specialized ligands.[8] |

| NaOH, KOH | Very Strong | Aqueous mixtures | Can be effective but may promote hydrolysis of sensitive functional groups. |

| KF | Mild | THF, Toluene | Used when substrates are sensitive to stronger bases.[9] |

Table 2: Comparative Guide to Bases for Suzuki-Miyaura Coupling.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reagents may be toxic or flammable.

Protocol 1: Standard Coupling of 2-Isopropoxyphenylboronic Acid Pinacol Ester with 4-Bromotoluene

This protocol provides a general procedure for a standard Suzuki-Miyaura coupling.

Figure 3: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

-

4-Bromotoluene (1.0 mmol, 171 mg)

-

2-Isopropoxyphenylboronic acid pinacol ester (1.2 mmol, 314 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

Toluene (4 mL)

-

Water (1 mL)

Procedure:

-

Reagent Charging : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, 2-isopropoxyphenylboronic acid pinacol ester, Pd(OAc)₂, triphenylphosphine, and potassium carbonate.

-

Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition : Add toluene (4 mL) and water (1 mL) via syringe.

-

Degassing : Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

-

Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.

-

Monitoring : Monitor the reaction progress by TLC or GC-MS until the 4-bromotoluene is consumed.

-

Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification : Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Protocol 2: Optimized Coupling for a Sterically Hindered Substrate

This protocol is adapted for challenging couplings, such as between a di-ortho-substituted aryl bromide and a boronic ester, which are prone to low yields.[17][20]

Materials:

-

2-Bromo-1,3,5-trimethylbenzene (1.0 mmol, 199 mg)

-

2-Isopropoxyphenylboronic acid pinacol ester (1.5 mmol, 393 mg)

-

Pd₂(dba)₃ (0.015 mmol, 13.7 mg)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.03 mmol, 12.3 mg)

-

Potassium phosphate (K₃PO₄, finely powdered, 2.5 mmol, 531 mg)

-

1,4-Dioxane (5 mL)

Procedure:

-

Reagent Charging : In a glovebox, add 2-bromo-1,3,5-trimethylbenzene, 2-isopropoxyphenylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and finely powdered K₃PO₄ to an oven-dried vial with a stir bar.

-

Solvent Addition : Add 1,4-dioxane (5 mL). Seal the vial with a screw cap containing a PTFE septum.

-

Reaction : Remove the vial from the glovebox and place it in a preheated aluminum heating block at 110 °C. Stir vigorously for 12-24 hours.

-

Monitoring & Workup : Follow steps 6-8 from Protocol 1. Due to the steric hindrance, a longer reaction time may be required. The purification may also require more careful chromatographic separation.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Inefficient oxidative addition (hindered halide).3. Insufficient base strength or solubility. | 1. Ensure rigorous degassing of solvents and maintain an inert atmosphere.[8]2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). Increase temperature.[8]3. Use a stronger base (K₃PO₄, Cs₂CO₃) and ensure it is finely powdered. |

| Protodeboronation | 1. Presence of excess water or protic sources.2. Harsh basic conditions or high temperature. | 1. Use anhydrous solvents and reagents. Consider adding a drying agent like trimethyl borate.[19]2. Use a milder base (e.g., KF). Run the reaction at the lowest effective temperature. |

| Homocoupling of Boronic Ester | 1. Presence of oxygen oxidizing the catalyst.2. High catalyst loading or temperature. | 1. Thoroughly degas the reaction mixture.[17]2. Reduce catalyst loading and/or reaction temperature. |

| Decomposition of Substrate | 1. Functional groups are not tolerant to the base or temperature. | 1. Select a milder base (KF) or run the reaction at a lower temperature. Protect sensitive functional groups if necessary. |

Table 3: Troubleshooting Guide for Suzuki-Miyaura Reactions.

Broader Applications: A Note on Buchwald-Hartwig Amination

While isopropoxy phenylboronic esters are quintessential reagents for Suzuki-Miyaura C-C bond formation, it is noteworthy that boronic acids and esters can also play a role in other cross-coupling reactions. In the context of the Buchwald-Hartwig amination for C-N bond formation, boronic esters have been shown to act as crucial activators.[21] In specific nickel-catalyzed systems, the phenylboronic ester is essential for activating the amine coupling partner, enabling the selective amination of aryl iodides over other halides.[21] This highlights the expanding versatility of boronic ester reagents beyond their traditional role.

Conclusion

Isopropoxy phenylboronic acids and their pinacol esters are highly stable, versatile, and effective reagents for modern organic synthesis. A successful Suzuki-Miyaura cross-coupling hinges on the rational selection of an integrated system of catalyst, ligand, base, and solvent, tailored to the specific substrates. By understanding the mechanistic underpinnings of the reaction and systematically optimizing these parameters, researchers can overcome common challenges such as steric hindrance and competing side reactions. The detailed protocols and troubleshooting guide provided herein offer a robust framework for achieving high-yield, reproducible outcomes, empowering scientists in the efficient construction of complex molecular architectures for pharmaceutical and materials science applications.

References

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts . [Link]

-

Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) . [Link]

-

Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society . [Link]

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . [Link]

-

Palladium Catalysts for Cross-Coupling Reactions - Aure Chemical . [Link]

-

Oxidative Coupling Mechanisms: Current State of Understanding | ACS Catalysis . [Link]

-

Suzuki reaction - Wikipedia . [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . [Link]

-

oxidative addition and palladium coupling - csbsju . [Link]

-

Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC . [Link]

-

Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate . [Link]

-

Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds . [Link]

-

Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands | Organic Letters - ACS Publications . [Link]

-

Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water . [Link]

-

Oxidative Addition of Polar Reagents - Chemistry LibreTexts . [Link]

-

Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications . [Link]

-

Use of boronic pinacol esters for photoredox C(sp3) radical generation. - ResearchGate . [Link]

-

Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE . [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube . [Link]

-

Palladium-catalyzed stereospecific cross-coupling of enantioenriched allylic alcohols with boronic acids - Chemical Communications (RSC Publishing) . [Link]

-

Reductive Elimination from High-Valent Palladium - Macmillan Group . [Link]

-

Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66 . [Link]

-

Controlling Pd(IV) reductive elimination pathways enables Pd(II)-catalysed enantioselective C(sp3)-H fluorination - PubMed . [Link]

-

Reductive Elimination - Chemistry LibreTexts . [Link]

-

Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PMC - NIH . [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry . [Link]

-

Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds | Journal of the American Chemical Society . [Link]

-

Substrate scope for the cross-coupling with boronic acid pinacol esters... - ResearchGate . [Link]

-

Boronic Esters in Pharma: Driving Novel Drug Synthesis . [Link]

-

The Role of Boronic Acid Pinacol Esters inSuzuki-Miyaura Cross-Coupling . [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC . [Link]

-

Buchwald–Hartwig amination - Wikipedia . [Link]

-

The Buchwald–Hartwig Amination After 25 Years - OUCI . [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals . [Link]

-

Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC . [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts . [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . [Link]

-

Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange - PMC . [Link]

-

Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI . [Link]

-

Boronic Esters in Synthesis: A Guide for Chemical Buyers . [Link]

-

Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering - MDPI . [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. oxidative addition and palladium coupling [employees.csbsju.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Palladium Catalysts for Cross-Coupling Reactions | Aure Chemical [aurechem.com]

- 17. benchchem.com [benchchem.com]

- 18. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chan-Lam Coupling of 2,6-Dimethyl-4-isopropoxyphenylboronic Acid

Overcoming the "Ortho-Effect" in Oxidative C-N/C-O Bond Formation

Executive Summary

This guide details the optimized conditions for the Chan-Lam cross-coupling of 2,6-Dimethyl-4-isopropoxyphenylboronic acid (referred to herein as Substrate-A ).

The Challenge: Substrate-A presents a "perfect storm" of synthetic difficulties. The 2,6-dimethyl groups create severe steric hindrance that retards the transmetallation step (the rate-determining step in hindered systems). Simultaneously, the 4-isopropoxy group (a strong electron-donating group) increases the electron density of the aryl ring, making the C-B bond highly susceptible to protodeboronation (hydrolysis) before the slow coupling can occur.

The Solution: Standard aerobic conditions (Cu(OAc)₂, Air, DCM) will likely fail or result in low yields (<20%). High-yielding coupling requires a Ligand-Accelerated protocol using specific additives to stabilize the active copper species and strictly anhydrous conditions to suppress protodeboronation.

Mechanistic Insight & Causality

To troubleshoot this reaction, one must understand the competition between the Productive Cycle and the Destructive Cycle.

The Steric-Electronic Conflict

-

Steric Wall: The two ortho-methyl groups block the approach of the copper catalyst to the boron center. Standard monodentate ligands often fail to create enough space for the transmetallation to occur.

-

Electronic Instability: The para-isopropoxy group pushes electron density into the ring. While this theoretically aids oxidative addition, in the context of Chan-Lam, it accelerates acid-catalyzed hydrolysis (protodeboronation), converting your expensive boronic acid into the useless phenol/arene byproduct.

Diagram 1: The Kinetic Bottleneck

The following diagram illustrates the competition between the desired coupling and the parasitic deboronation pathway.

Caption: The steric bulk of the 2,6-dimethyl groups slows transmetallation, allowing moisture (if present) to destroy the substrate via protodeboronation.

Optimized Experimental Protocols

Two protocols are recommended. Protocol A is the robust "Gold Standard" for hindered substrates. Protocol B is a higher-activity alternative if Protocol A fails.

Protocol A: The "Batey-Buchwald" Modified Conditions

Best for: Valuable amines, hindered anilines, and general reliability. Key Concept: Uses Myristic Acid as a co-ligand/surfactant to stabilize the copper center and 2,6-Lutidine as a base that doesn't compete for the metal center as aggressively as pyridine.

Reagents:

-

Substrate-A: 2.0 equiv (Excess is mandatory due to instability).

-

Nucleophile (Amine/Phenol): 1.0 equiv.

-

Catalyst: Cu(OAc)₂ (anhydrous) (0.2 – 1.0 equiv). Note: Stoichiometric Cu often gives higher yields for 2,6-substituted systems.

-

Base: 2,6-Lutidine (1.0 – 2.0 equiv).

-

Additive: Myristic Acid (0.2 equiv).

-

Desiccant: 4Å Molecular Sieves (Activated) – CRITICAL .

-

Solvent: Toluene or Dioxane (Anhydrous).

Step-by-Step Procedure:

-

Preparation: Flame-dry a reaction tube and cool under argon.

-

Solids: Add Cu(OAc)₂ (0.2 mmol), Myristic Acid (0.04 mmol), and freshly activated 4Å powdered molecular sieves (200 mg).

-

Substrates: Add the Nucleophile (1.0 mmol) and Substrate-A (2.0 mmol).

-

Solvent: Add anhydrous Toluene (4 mL).

-

Base: Add 2,6-Lutidine (1.0 mmol).

-

Atmosphere: Purge the headspace with Oxygen (balloon) for 2 minutes, then leave the reaction under a positive pressure of O₂ (balloon).

-

Why O₂? Air is insufficient for re-oxidizing Cu(I) to Cu(II) when the reaction kinetics are slowed by sterics.

-

-

Incubation: Stir vigorously at room temperature . If no reaction after 4 hours, heat to 40°C . Avoid high heat (>60°C) initially to prevent rapid boronic acid decomposition.

-

Monitoring: Check TLC every 2 hours. Look for the disappearance of the amine.

Protocol B: The "Collman-Type" High-Activity System

Best for: Extremely unreactive amines or when Protocol A is too slow. Key Concept: Uses Cu(OTf)₂ (more electrophilic than acetate) and a specific stoichiometry of pyridine to force the reaction.

Reagents:

-

Substrate-A: 1.5 - 2.0 equiv.

-

Nucleophile: 1.0 equiv.

-

Catalyst: Cu(OTf)₂ (0.2 equiv).

-

Ligand: Pyridine (2.0 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile.

-

Atmosphere: Open air (vigorous stirring) or O₂ balloon.

Step-by-Step Procedure:

-

Dissolve Cu(OTf)₂ in acetonitrile/DCE. The solution should be clear blue/green.

-

Add Pyridine.[1] The color will deepen (formation of active complex).

-

Add the Nucleophile and Substrate-A .

-

Stir vigorously open to the air (using a drying tube to prevent moisture ingress is recommended).

-

Temperature: This system often requires mild heating (40-50°C) to overcome the 2,6-dimethyl steric barrier.

System Suitability & QC (Self-Validating the System)

Before committing valuable material, perform this "Traffic Light" check to ensure your system is active.

| Checkpoint | Observation | Diagnosis/Action |

| Color Change | Solution turns from Blue to Green/Brown upon adding reagents. | Pass. Indicates formation of Cu-Amine/Boronate species.[2][1] If it stays bright blue, the catalyst is inactive. |

| TLC (1 hr) | Spot for Substrate-A (Boronic Acid) is streaking or disappearing, but no Product spot. | Fail. Rapid protodeboronation is occurring. Action: Dry solvent again, double the molecular sieves, switch to O₂ balloon. |

| TLC (1 hr) | New spot appears (Product) + Boronic Acid still present. | Pass. Reaction is working. |

| Solubility | Catalyst does not dissolve. | Fail. Cu(OAc)₂ requires the amine or ligand to solubilize. Action: Sonicate or switch to Cu(OTf)₂. |

Decision Tree for Optimization

Use this workflow to determine the exact conditions for your specific nucleophile.

Caption: Logical workflow for troubleshooting low yields based on boronic acid stability.

References

-

The "Batey" Conditions (Myristic Acid/Lutidine): Quach, T. D., & Batey, R. A. (2003).[3] Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters, 5(23), 4397–4400.

-

Coupling of Hindered Substrates (Kozlowski Protocol): Wentzel, M. T., Hewgley, J. B., Kamble, R. M., Wall, P. D., & Kozlowski, M. C. (2009). Copper-Catalyzed N-Arylation of Hindered Substrates Under Mild Conditions. Advanced Synthesis & Catalysis, 351(6), 931–937.[4]

-

Mechanistic Review of Chan-Lam (Cu(II)/Cu(III) Cycles): Vantourout, J. C., et al. (2017).[3] Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779.

-

General Review on Chan-Lam Scope: Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[5][1][4] Synthesis, 2011(6), 829-856.

Sources

Scalable synthesis methods for 2,6-Dimethyl-4-isopropoxyphenylboronic acid

Application Note: Scalable Synthesis of 2,6-Dimethyl-4-isopropoxyphenylboronic acid

Executive Summary

2,6-Dimethyl-4-isopropoxyphenylboronic acid is a critical building block for the synthesis of sterically hindered biaryl systems, particularly in the development of atropisomeric kinase inhibitors and BET bromodomain inhibitors. The unique substitution pattern—featuring a bulky 2,6-dimethyl motif and an electron-donating 4-isopropoxy group—imparts significant hydrolytic stability to the carbon-boron bond while simultaneously challenging standard synthetic methodologies due to steric hindrance.

This guide details a scalable, cost-effective protocol utilizing a Grignard-mediated borylation strategy. Unlike cryogenic lithiation routes often used in discovery chemistry (-78 °C), this protocol operates at achievable plant temperatures (-20 °C to Reflux), utilizing commercially available 4-bromo-3,5-dimethylphenol as the primary starting material.

Strategic Route Analysis

To achieve multi-kilogram scalability, we prioritize the Grignard method over Lithium-Halogen exchange or Palladium-catalyzed Miyaura borylation.

-

Why Grignard?

-

Cost: Magnesium is significantly cheaper than n-Butyllithium or Pd/Ligand systems.

-

Safety: Avoids the handling of pyrophoric lithium reagents on a large scale.

-

Thermodynamics: The 2,6-dimethyl substitution stabilizes the Grignard intermediate, reducing the risk of side reactions common with less hindered aryls.

-

Retrosynthetic Pathway

Figure 1: Retrosynthetic strategy focusing on the functionalization of the commercially available phenol.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-2,6-dimethyl-4-isopropoxybenzene

This step utilizes a Williamson ether synthesis. The steric hindrance of the 3,5-dimethyl groups (ortho to the phenol oxygen) requires optimized thermal conditions to ensure complete conversion.

-

Reagents:

-

4-Bromo-3,5-dimethylphenol (1.0 equiv)

-

2-Bromopropane (Isopropyl bromide) (1.5 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous, milled)

-

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

-

-

Protocol:

-

Setup: Charge a reactor with DMF (5 vol relative to phenol) and K₂CO₃. Initiate stirring.

-

Addition: Add 4-Bromo-3,5-dimethylphenol in portions at ambient temperature. Stir for 30 minutes to form the phenoxide anion.

-

Alkylation: Add 2-Bromopropane dropwise.

-

Critical Parameter: Heat the mixture to 70–80 °C . The reaction is sluggish at room temperature due to the flanking methyl groups.

-

-

Monitoring: Monitor by HPLC/TLC until starting material is <1%. (Typical time: 6–12 hours).

-

Workup: Cool to 20 °C. Quench into water (10 vol). The product typically precipitates as a solid or oil. Extract with Heptane or MTBE. Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.

-

Purification: Concentrate to dryness. The crude material is usually sufficient (>95% purity) for the Grignard step. If necessary, distill under high vacuum.

-

Step 2: Grignard Formation and Borylation

This is the critical step. The 2,6-dimethyl groups create steric bulk that makes the initiation of the Grignard reagent slower than typical aryl bromides.

-

Reagents:

-